Asp-Asp-Asp-Asp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

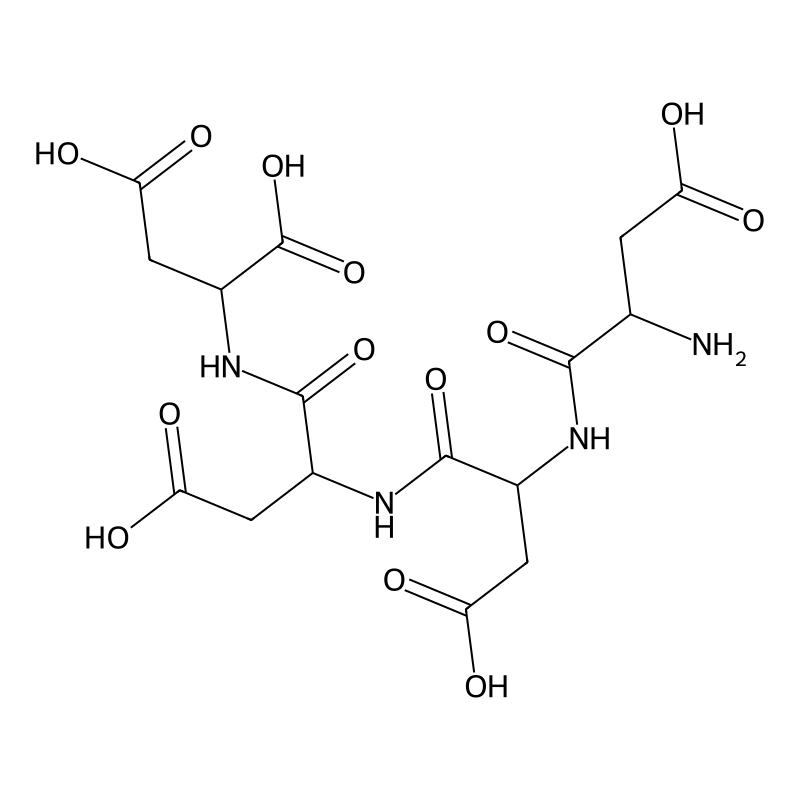

Asp-Asp-Asp-Asp, commonly referred to as tetra-aspartic acid, is a peptide consisting of four aspartic acid residues. Aspartic acid is a non-essential amino acid that plays a vital role in protein biosynthesis and various metabolic processes. The structure of tetra-aspartic acid allows it to participate in diverse biochemical interactions, making it significant in both physiological and experimental contexts. Its molecular formula is with a molecular weight of approximately 462.37 g/mol .

As a short peptide fragment, Asp-Asp-Asp-Asp likely doesn't have a specific mechanism of action in isolation. However, peptides containing repetitive Asparagine sequences can play a role in protein-protein interactions. The negatively charged side chains of Asparagine can participate in electrostatic interactions with positively charged regions of other proteins [].

Metal Binding Studies:

Tetraaspartic acid's structure allows it to form complexes with metal ions due to its negatively charged side chains (aspartic acid has a carboxylic acid group). This property makes it a valuable tool in research on metal-mediated biological processes. For instance, scientists use it to study how copper interacts with biomolecules and its role in free radical formation ().

Physicochemical Studies:

As a small, polyanionic peptide (having multiple negative charges), tetraaspartic acid is used alongside other similar peptides in physicochemical research. Scientists can investigate properties like solubility, folding behavior, and interactions with other molecules ().

Model for Protein-Protein Interactions:

The structure of tetraaspartic acid can mimic short stretches of negatively charged regions found in certain proteins. Researchers can utilize it as a model system to study protein-protein interactions, particularly those involving electrostatic forces ().

While tetra-aspartic acid itself does not exhibit independent biological activity, it serves as an essential recognition site for serine proteases like enteropeptidase. The cleavage of tetra-aspartic acid by this enzyme activates a cascade of proteolytic activities critical for digestion and nutrient absorption. Additionally, the presence of multiple aspartic acid residues can influence the structural stability and folding of proteins, impacting their biological functions .

The synthesis of tetra-aspartic acid is primarily accomplished through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Protection: The amino groups of aspartic acid are protected using groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

- Coupling: Coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) facilitate the formation of peptide bonds.

- Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield free tetra-aspartic acid .

Tetra-aspartic acid has several applications in biochemical research and pharmaceutical development:

- Protein Studies: It is used to study protein structure, stability, and interactions due to its ability to form complex conformations.

- Enzyme Activation: As a substrate for enteropeptidase, it plays a role in understanding digestive enzyme mechanisms.

- Drug Development: Its unique properties make it useful in developing peptide-based therapeutics and diagnostic tools .

Research indicates that tetra-aspartic acid interacts specifically with serine proteases and may influence their activity through structural conformations induced by its sequence. Studies have shown that variations in the surrounding amino acids can affect the specificity and efficiency of enzyme-substrate interactions. This highlights its potential role in designing enzyme inhibitors or modulators .

Several similar compounds exist within the realm of aspartic acid derivatives:

| Compound Name | Structure | Molecular Formula | Unique Features |

|---|---|---|---|

| Aspartic Acid | Single amino acid | Fundamental building block for peptides | |

| Di-aspartic Acid | Two aspartic acids | Used in studies on peptide bond stability | |

| Tri-aspartic Acid | Three aspartic acids | Investigated for its structural properties | |

| Asp-Asp-Asp-Asp-Asp | Five aspartic acids | Exhibits different biological activities compared to tetra-aspartic acid |

Uniqueness of Tetra-Aspartic Acid

Tetra-aspartic acid stands out due to its longer peptide chain compared to di- and tri-aspartic acids, allowing for more complex interactions with proteins and enzymes. This complexity enhances its utility in studying protein dynamics and mechanisms involved in diseases related to protein misfolding or degradation .